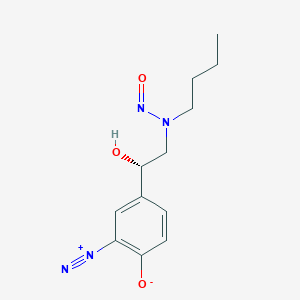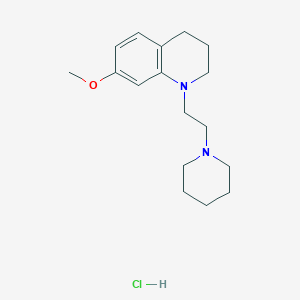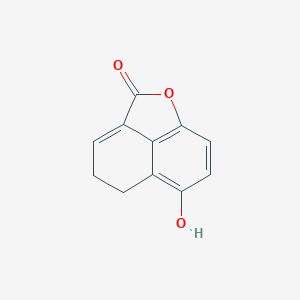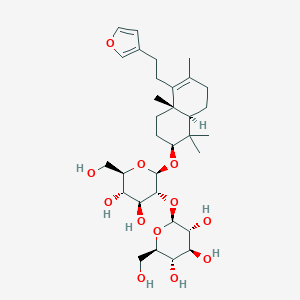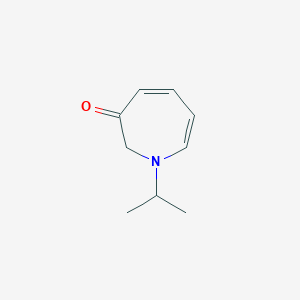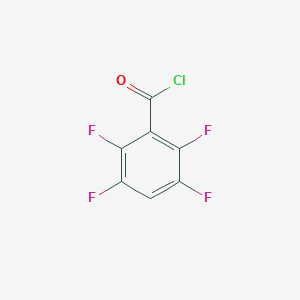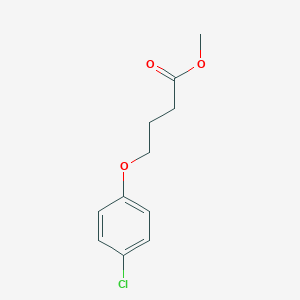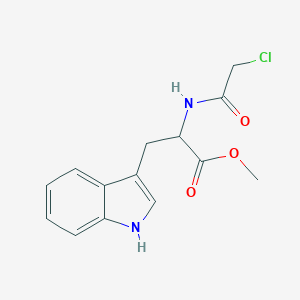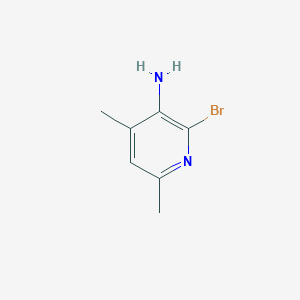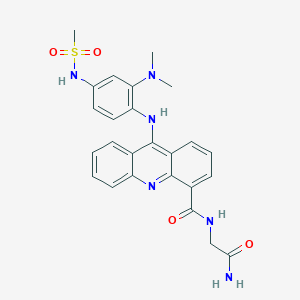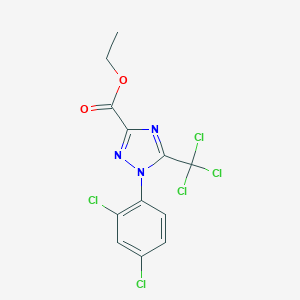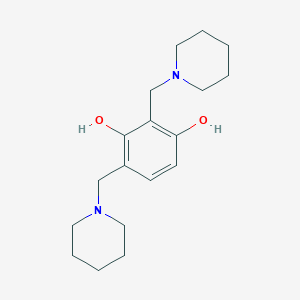![molecular formula C8H12O B033965 1-[(1S)-Cyclohex-3-en-1-yl]ethanone CAS No. 109583-33-7](/img/structure/B33965.png)
1-[(1S)-Cyclohex-3-en-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S)-Cyclohex-3-en-1-yl]ethanone, also known as α-ionone, is a natural aroma compound that is commonly found in various fruits, vegetables, and flowers. It is widely used in the food and fragrance industries due to its unique scent and flavor. In recent years, there has been an increased interest in the scientific research of α-ionone due to its potential health benefits and therapeutic applications.
Mécanisme D'action
The mechanism of action of α-ionone is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been shown to activate various signaling pathways that are involved in cell survival and differentiation.
Biochemical and physiological effects:
α-ionone has been found to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation. It also has antioxidant properties and can scavenge free radicals and reactive oxygen species. Additionally, α-ionone has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using α-ionone in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, α-ionone can have variable effects depending on the cell type and concentration used, which can make it challenging to interpret the results.
Orientations Futures
There are several future directions for the scientific research of α-ionone. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of α-ionone and its effects on various signaling pathways. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of α-ionone in humans.
Méthodes De Synthèse
There are several methods for synthesizing α-ionone, including the oxidation of β-ionone, the cyclization of citral, and the condensation of acetone with β-ionone. The most commonly used method is the oxidation of β-ionone using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate.
Applications De Recherche Scientifique
α-ionone has been extensively studied for its potential health benefits and therapeutic applications. Some of the key research areas include cancer prevention, anti-inflammatory effects, and neuroprotection. Studies have shown that α-ionone has potent anticancer properties and can inhibit the growth and proliferation of various cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and enzymes. Additionally, α-ionone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
109583-33-7 |
|---|---|
Nom du produit |
1-[(1S)-Cyclohex-3-en-1-yl]ethanone |
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-[(1S)-cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3/t8-/m1/s1 |
Clé InChI |
DJCDJUMICVADAG-MRVPVSSYSA-N |
SMILES isomérique |
CC(=O)[C@H]1CCC=CC1 |
SMILES |
CC(=O)C1CCC=CC1 |
SMILES canonique |
CC(=O)C1CCC=CC1 |
Synonymes |
Ethanone, 1-(3-cyclohexen-1-yl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



